molecular formula C23H23FN4O2 B2911374 (4-Fluorophenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 946249-12-3

(4-Fluorophenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2911374
CAS No.: 946249-12-3
M. Wt: 406.461
InChI Key: HJEDBDIYXYGDCG-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone (CAS Number: 946249-12-3) is a chemical compound with the molecular formula C23H23FN4O2 and a molecular weight of 406.5 g/mol . This structurally complex compound features a piperazine core linked to a 4-fluorophenyl ketone group and a 2-methyl-6-(p-tolyloxy)pyrimidinyl moiety, making it a potential intermediate or lead compound in medicinal chemistry and pharmaceutical research. While specific biological data for this compound is not available in the public domain, compounds containing piperazine and fluorophenyl subunits are frequently investigated for their activity on the central nervous system, with research applications potentially spanning areas such as antipsychotic, antidepressant, or anxiolytic agent development . The presence of the pyrimidine ring, a common pharmacophore, further suggests potential utility in the synthesis of kinase inhibitors or other enzyme-targeting molecules . Researchers may find this compound valuable for hit-to-lead optimization programs, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical entities. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(4-fluorophenyl)-[4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O2/c1-16-3-9-20(10-4-16)30-22-15-21(25-17(2)26-22)27-11-13-28(14-12-27)23(29)18-5-7-19(24)8-6-18/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJEDBDIYXYGDCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-Fluorophenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone , with the molecular formula C23H23FN4O2C_{23}H_{23}FN_{4}O_{2}, has gained attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, target interactions, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a fluorophenyl group, a piperazine moiety, and a pyrimidine derivative. These structural features suggest its potential utility in targeting specific biological pathways.

PropertyValue
Molecular FormulaC23H23FN4O2
Molecular Weight406.5 g/mol
CAS Number946249-12-3
Purity≥95%

The primary biological activity of this compound is as an inhibitor of Equilibrative Nucleoside Transporters (ENTs) , particularly ENT2 . It reduces the uptake of nucleosides like uridine by inhibiting the transport function of these proteins, which plays a crucial role in cellular nucleotide metabolism and signaling pathways.

1. Inhibition of Nucleoside Transporters

Research indicates that this compound effectively inhibits ENT1 and ENT2, with a more pronounced effect on ENT2. This inhibition can lead to altered cellular responses to nucleoside availability, impacting various physiological processes.

2. Antimelanogenic Effects

In studies involving tyrosinase inhibitors for hyperpigmentation disorders, derivatives of piperazine compounds have shown promising results. For instance, compounds structurally related to this compound demonstrated significant antimelanogenic effects on B16F10 melanoma cells without cytotoxicity .

3. Cytotoxicity and Antitumor Activity

While specific data on the cytotoxicity of this compound is limited, related compounds have exhibited varying degrees of cytotoxic effects against different cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl or piperazine rings can enhance or diminish cytotoxic activity .

Experimental Findings

Recent experimental studies have quantified the inhibitory effects of similar compounds on tyrosinase activity, revealing IC50 values that indicate potent inhibition compared to standard reference compounds like kojic acid .

CompoundIC50 (µM)Activity Description
Kojic Acid17.76Reference inhibitor
Compound 260.18Competitive inhibitor with no cytotoxicity

Comparison with Similar Compounds

Target Compound

  • Substituents :
    • Phenyl group: 4-Fluorophenyl.
    • Pyrimidine: 2-Methyl, 6-(p-tolyloxy).
    • Piperazine: Unsubstituted.
  • Inferred Molecular Formula : C₂₃H₂₂FN₃O₂.
  • Key Features: Fluorine’s electron-withdrawing effect may enhance metabolic stability and moderate lipophilicity (logP ~3.5–4.0).

Compound from

  • Substituents :
    • Phenyl group: 2-Trifluoromethylphenyl.
    • Pyrimidine: 2-Methyl, 6-(1H-pyrazol-1-yl).
    • Piperazine: Unsubstituted.
  • Molecular Formula : C₂₃H₂₁F₃N₆O .
  • Pyrazolyl substituent enables hydrogen bonding with biological targets, a feature absent in the target compound’s p-tolyloxy group.

Compound from

  • Substituents :
    • Phenyl group: 3-Trifluoromethylphenyl.
    • Piperazine: 4-Hydroxyphenyl.
  • Molecular Formula : C₁₈H₁₇F₃N₂O₂ .
  • Trifluoromethylphenyl vs. fluorophenyl: The former increases metabolic resistance but may introduce steric hindrance.

Compound from

  • Substituents: Phenyl group: 4-Chlorophenyl. Pyrimidine: 4-(4-Chlorophenyl)amino. Piperazine: 2-Hydroxyethyl.
  • Molecular Formula : C₂₃H₂₄ClN₅O₂ .
  • Key Features :
    • Chlorine’s larger size and higher lipophilicity (vs. fluorine) may enhance membrane permeability but reduce solubility.
    • Hydroxyethyl group on piperazine improves aqueous solubility, addressing a common limitation in unsubstituted piperazines.

Comparative Data Table

Compound Phenyl Substituent Pyrimidine Substituents Piperazine Substituent Molecular Formula logP (Estimated) Key Properties
Target Compound 4-Fluorophenyl 2-Methyl, 6-(p-tolyloxy) None C₂₃H₂₂FN₃O₂ ~3.5–4.0 Balanced lipophilicity, π-π interactions
Compound 2-Trifluoromethylphenyl 2-Methyl, 6-(1H-pyrazol-1-yl) None C₂₃H₂₁F₃N₆O ~4.5–5.0 High lipophilicity, H-bonding capability
Compound 3-Trifluoromethylphenyl N/A 4-Hydroxyphenyl C₁₈H₁₇F₃N₂O₂ ~2.0–2.5 High polarity, improved solubility
Compound 4-Chlorophenyl 4-(4-Chlorophenyl)amino 2-Hydroxyethyl C₂₃H₂₄ClN₅O₂ ~3.0–3.5 Enhanced solubility, moderate permeability

Pharmacological Implications

  • Electron-Withdrawing Groups : The trifluoromethyl group () enhances metabolic stability but may reduce solubility compared to the target’s fluorine .
  • Polar Groups : Hydroxyphenyl () and hydroxyethyl () improve solubility but may require prodrug strategies for CNS targeting .

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